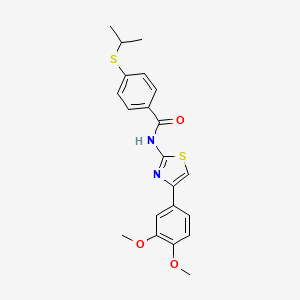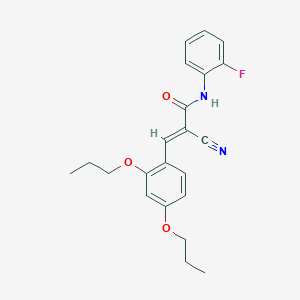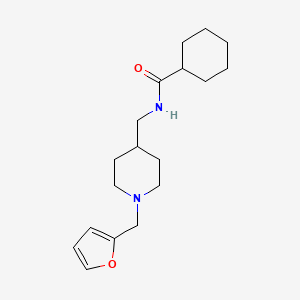
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide” is a complex organic compound. It contains a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . The compound also includes a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using single-crystal X-ray diffraction data . This method involves using the direct methods of SHELXS97 to solve the crystal structure . The reflections satisfying I > 2σ (I) within the maximum θ value are employed for refining the structural model .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed based on its structural components. Piperidone derivatives have been found to possess a wide range of bioactivities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities . These properties are determined by their stereochemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined by its IUPAC name, InChI code, and molecular weight . The compound’s storage temperature, purity, shipping temperature, and physical form can also provide insights into its physical and chemical properties .Applications De Recherche Scientifique
PET Imaging in Neuroinflammation
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide derivatives, like [11C]CPPC, are used in PET (Positron Emission Tomography) imaging for targeting the CSF1R (macrophage colony-stimulating factor 1 receptor) in the brain. This application is significant in neuroinflammation studies, specifically for reactive and disease-associated microglia, which are central to various neuropsychiatric disorders like Alzheimer's and Parkinson's diseases. The use of [11C]CPPC in PET imaging provides a non-invasive method to study the immune environment of CNS malignancies and monitor neuroinflammatory effects of immunotherapies (Horti et al., 2019).
Pharmaceutical Research Building Blocks
Compounds like (1s,4s)-4-(Methylamino)-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridin]-1'-one are derived from similar furan-based structures. These compounds serve as functionalized building blocks in pharmaceutical research. Their scalable and practical synthesis from readily available materials allows for high chemical purity, making them valuable for drug development processes (Bish et al., 2010).
Development of Radioligands for Imaging
Furan-based compounds are used in the synthesis of radioligands like [18F]1 for PET imaging. These ligands target the CSF1R, which is crucial in neuroinflammation and neurodegenerative diseases. Such developments are promising for non-invasive imaging of neuroinflammatory conditions, aiding in the diagnosis and study of diseases like Alzheimer's (Lee et al., 2022).
Synthesis of Furan-Based Amides and Antifungal Agents
Substituted furanilides and furamides, which share structural similarities, have shown significant activity against Basidiomycetes, a type of fungi. These compounds are developed for their specific antifungal properties, and their synthesis contributes to agricultural and pharmaceutical applications (Pommer & Zeeh, 1977).
Bio-Based Polymer Synthesis
Furan derivatives are utilized in the synthesis of bio-based polyamides (bio-PA), which are synthesized from compounds like dimethyl furan-2,5-dicarboxylate. These bio-PAs exhibit unique properties like high glass transition temperatures and poor crystallization due to the asymmetric structure of the furan and cyclohexane components. Such materials have potential applications in environmentally friendly polymers (Mao et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c21-18(16-5-2-1-3-6-16)19-13-15-8-10-20(11-9-15)14-17-7-4-12-22-17/h4,7,12,15-16H,1-3,5-6,8-11,13-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCLTEYRQWMVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[methyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2913076.png)
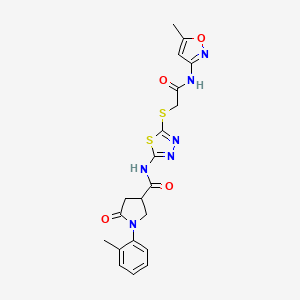
![2-[2-amino-4-(methoxymethyl)-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2913080.png)
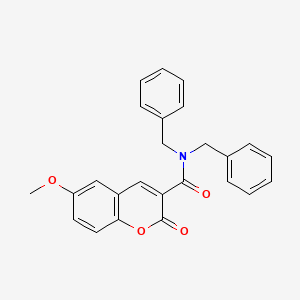
![Methyl 3-[(2-{2-[(4-fluorophenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2913082.png)
![2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole](/img/structure/B2913084.png)
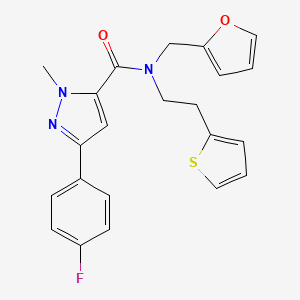
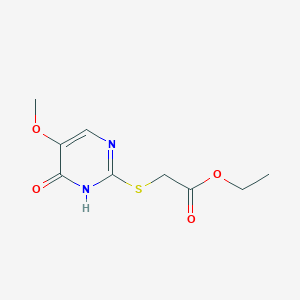
![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]azetidin-3-amine](/img/structure/B2913090.png)

